1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea
Description
1-(2-Chlorophenyl)-3-(1H-indol-3-yl)urea is a synthetic urea derivative featuring a 2-chlorophenyl group and an indole moiety directly linked via a urea bridge. The indole scaffold is a privileged structure in medicinal chemistry due to its hydrogen-bonding capacity and aromatic π-system, which often enhance interactions with biological targets . The 2-chlorophenyl substituent introduces steric and electronic effects that may modulate solubility, metabolic stability, and target affinity.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-11-6-2-4-8-13(11)18-15(20)19-14-9-17-12-7-3-1-5-10(12)14/h1-9,17H,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXKVDGTEDVXMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea typically involves the reaction of 2-chloroaniline with isocyanates or carbamates in the presence of a suitable catalyst. One common method involves the use of phosgene or triphosgene as a carbonyl source, which reacts with 2-chloroaniline to form the desired urea derivative. The reaction is usually carried out under mild conditions, such as room temperature, to avoid decomposition of the reactants.
Industrial Production Methods
In an industrial setting, the production of 1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature and pressure, ensuring high yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of indole compounds, including 1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea, exhibit notable anticancer properties. The compound has been studied for its ability to inhibit tumor growth in various cancer cell lines.
- Mechanism of Action : The urea moiety enhances the compound's ability to interact with specific targets involved in cancer progression. For instance, compounds with similar structures have shown efficacy in inhibiting key signaling pathways associated with tumor growth and metastasis.
Case Study : In vitro studies demonstrated that 1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea significantly reduces cell viability in human cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea | Chlorophenyl and indole groups | Anticancer properties |
| N-[4-Ethylphenyl]-N'-[2-(5-bromoindol-3-yl)ethyl]urea | Similar urea linkage | Investigated for cancer therapy applications |
Neuroprotective Effects
The neuroprotective properties of 1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea have been explored in the context of ischemic stroke and neurodegenerative diseases.
- Mechanism of Action : The compound has been shown to modulate neuroinflammation and protect neuronal cells from oxidative stress. Its ability to cross the blood-brain barrier enhances its therapeutic potential for central nervous system disorders.
Case Study : In preclinical models of ischemic stroke, treatment with 1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea resulted in a significant reduction in infarct size and improved functional recovery .
Immune Modulation
The compound is also being investigated for its role as an immune modulator. It has shown potential in regulating immune responses through the inhibition of specific pathways.
- Mechanism of Action : By targeting immune signaling pathways, 1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea may help manage conditions characterized by overactive immune responses, such as autoimmune diseases.
Case Study : In experimental models, the compound exhibited a reduction in pro-inflammatory cytokine levels, suggesting its potential application in treating autoimmune disorders .
Synthesis and Characterization
The synthesis of 1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea typically involves multi-step reactions starting from readily available indole derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in medicinal applications, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
1-(4-Ethylphenyl)-3-(1H-indol-3-yl)urea ():
This analogue replaces the 2-chlorophenyl group with a 4-ethylphenyl substituent. The ethyl group is electron-donating compared to chlorine, reducing the aryl ring’s electrophilicity. This may decrease binding to targets requiring strong electron-withdrawing groups, such as enzymes with hydrophobic pockets.1-(4-Bromophenyl)-3-(2-chlorophenyl)urea ():
The bromine atom in the para position increases steric bulk and polarizability compared to the indole group. Bromine’s higher atomic radius and lower electronegativity than chlorine could alter π-π stacking or halogen-bonding interactions in biological systems.
Urea vs. Non-Urea Linkages
- 3-(4-Chlorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one (): This compound replaces the urea group with a ketone-linked propenone chain. The propenone moiety may introduce Michael acceptor reactivity, increasing cytotoxicity but also off-target effects .
- 2-(2-Chlorophenyl)-1-(1-pentylindol-3-yl)ethanone (): The ethanone linker and pentyl chain on indole enhance lipophilicity, likely improving membrane permeability but risking metabolic instability. The target compound’s urea group offers better solubility and hydrogen-bonding capacity, which could optimize pharmacokinetics .
Indole Modifications
1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methoxyphenyl)urea ():
An ethyl spacer separates the indole and urea groups. This increases conformational flexibility but may reduce binding affinity due to entropy penalties. The 2-methoxyphenyl group’s electron-donating properties contrast with the 2-chlorophenyl’s electron-withdrawing effects, altering target selectivity .- CDFII (): A piperidinyl-indole derivative with a 2-chlorophenyl group. However, the target compound’s simpler urea linker may reduce synthetic complexity and improve metabolic stability .
Biological Activity
1-(2-Chlorophenyl)-3-(1H-indol-3-yl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory domains. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a urea functional group linked to an indole moiety and a chlorophenyl group. Its molecular formula is , with a molecular weight of approximately 274.73 g/mol.
The biological activity of 1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea is attributed to its interaction with various molecular targets. It is believed to inhibit specific enzymes and receptors that play crucial roles in cell proliferation and inflammation. For instance, it may modulate pathways involved in cancer cell signaling and immune responses.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. A study evaluated several urea derivatives against various bacterial strains, including:
| Bacterial Strain | Inhibition (%) | Reference |
|---|---|---|
| Escherichia coli | Moderate | |
| Klebsiella pneumoniae | Moderate | |
| Acinetobacter baumannii | High (up to 94.5%) | |
| Staphylococcus aureus | Moderate | |
| Pseudomonas aeruginosa | Poor |
The compound particularly demonstrated high efficacy against Acinetobacter baumannii, indicating its potential as a therapeutic agent for infections caused by resistant bacterial strains.
Anticancer Activity
The anticancer potential of 1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea has been investigated in various studies. It has shown promising results in inhibiting the growth of cancer cell lines, with IC50 values reported in the low micromolar range. For example:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 7.5 | Significant |
| HT-29 (Colon Cancer) | 10.0 | Significant |
| A549 (Lung Cancer) | 12.5 | Moderate |
These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction and inhibition of angiogenesis .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. Studies indicate that it can reduce inflammatory markers in vitro, making it a candidate for further exploration in treating inflammatory diseases.
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of 1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea:
- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of various urea derivatives found that this compound exhibited superior activity against multidrug-resistant strains of bacteria, particularly A. baumannii, which is a significant concern in clinical settings .
- Case Study on Anticancer Properties : In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in reduced cell viability and induced apoptosis through the activation of caspase pathways .
- Case Study on Inflammation : Research indicated that the compound could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in managing chronic inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
